molecular formula C10H18ClNO2 B1492853 2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide CAS No. 2090310-89-5

2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide

Cat. No. B1492853
CAS RN: 2090310-89-5
M. Wt: 219.71 g/mol
InChI Key: UBJIKWDNCVEIIJ-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide, also known as 2-Chloro-N-methyl-N-tetrahydropyran-4-ylbutanamide, is a synthetic organic compound belonging to the class of amides. It is a white crystalline solid with a molecular formula of C8H15ClN2O. It has a melting point of 115-116°C and a boiling point of 192-194°C. It is soluble in water, alcohol, and ether, and insoluble in benzene.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)butanamide is utilized in the synthesis of various chemical structures due to its reactive functional groups. For instance, the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide involved a series of reactions starting from methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride, leading to different intermediates and ultimately yielding the target compound with identified structures through TLC, IR, and ~1HNMR (Zhou Yawen, 2004).

Biological and Agricultural Applications

In the field of agriculture, smoke-derived compounds like 3-methyl-2H-furo[2,3-c]pyran-2-one have shown significant effects on seed germination and plant growth. This compound, found in plant-derived smoke, has been studied for its potential in improving the germination and post-germination growth of various crops such as tomato, okra, bean, and maize. Research has demonstrated that this smoke-derived compound can significantly enhance seed germination rates and vigor, suggesting a possible application as a plant growth promoter or as a seed priming agent to ensure better crop establishment (J. Staden et al., 2006).

Antimitotic Agents and Antimicrobial Applications

The compound has also been investigated in the context of antimitotic agents and antimicrobial applications. For example, chiral isomers of certain carbamate derivatives have shown activity in various biological systems, with S-isomers exhibiting more potent effects. This research highlights the potential of structurally related compounds in developing new therapeutic agents (C. Temple & G. Rener, 1992). Additionally, derivatives of butanamide, such as those synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide, have been evaluated for antimicrobial properties, showing moderate activity and indicating the compound's relevance in designing new antimicrobial agents (A. Farag et al., 2009).

Environmental and Industrial Applications

Further research into compounds like 2H-furo[2,3-c]pyran-2-ones, which are related to this compound, has explored their role in environmental and industrial applications. These compounds have been identified as germination stimulants present in smoke, with potential uses in enhancing seed germination and plant growth, contributing to agricultural productivity and environmental restoration projects (G. Flematti et al., 2009).

properties

IUPAC Name

2-chloro-N-methyl-N-(oxan-4-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12(2)8-4-6-14-7-5-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIKWDNCVEIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C1CCOCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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